L(-)-10-Camphorsulfonyl chloride

Chiral resolution Enantiomeric purity Quality control

L(-)-10-Camphorsulfonyl chloride (CAS 39262-22-1) is the enantiomerically pure (1R)-(-) form essential for asymmetric synthesis and chiral resolution. Unlike racemic mixtures (mp 83-84°C), the optically pure L(-) form melts sharply at 66-68°C with [α]20/D -26° to -33°, ensuring reliable diastereomer formation for chiral HPLC analysis of pharmaceutical amines and programmable construction of inherently chiral macrocycles. Substituting the wrong enantiomer causes incorrect stereochemical assignments and failed resolutions. Verify authenticity via melting point and polarimetry. Procure only the L(-) enantiomer for consistent stereochemical outcomes.

Molecular Formula C10H15ClO3S
Molecular Weight 250.74 g/mol
Cat. No. B7819476
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameL(-)-10-Camphorsulfonyl chloride
Molecular FormulaC10H15ClO3S
Molecular Weight250.74 g/mol
Structural Identifiers
SMILESCC1(C2CCC1(C(=O)C2)CS(=O)(=O)Cl)C
InChIInChI=1S/C10H15ClO3S/c1-9(2)7-3-4-10(9,8(12)5-7)6-15(11,13)14/h7H,3-6H2,1-2H3/t7?,10-/m0/s1
InChIKeyBGABKEVTHIJBIW-MHPPCMCBSA-N
Commercial & Availability
Standard Pack Sizes5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





L(-)-10-Camphorsulfonyl Chloride Specifications and Chiral Resolution Applications


L(-)-10-Camphorsulfonyl chloride (CAS 39262-22-1) is an enantiomerically pure chiral auxiliary and resolution reagent derived from the natural chiral pool compound camphor . With molecular formula C10H15ClO3S and molecular weight 250.74, this white to almost white crystalline powder exhibits specific rotation [α]20/D of -26.0 to -33.0° (c=1, CHCl3) and melting point 66-68°C . The compound contains a reactive sulfonyl chloride functional group attached to a rigid bicyclic camphor framework, enabling covalent derivatization of amines, alcohols, and other nucleophiles with high stereochemical fidelity .

Why L(-)-10-Camphorsulfonyl Chloride Cannot Be Substituted with Racemic or Opposite Enantiomer Forms


Generic substitution of L(-)-10-camphorsulfonyl chloride with its racemic mixture (D,L-10-camphorsulfonyl chloride) or the opposite enantiomer ((1S)-(+)-10-camphorsulfonyl chloride) fundamentally fails in asymmetric applications due to stereochemical mismatching. The rigid camphor skeleton positions the reactive sulfonyl chloride group in a defined three-dimensional chiral environment; substituting the opposite enantiomer produces diastereomeric products with opposite absolute configurations [1]. Critically, racemic D,L-10-camphorsulfonyl chloride exhibits a substantially higher melting point of 83-84°C compared to 67-68°C for the optically pure L(-) form, reflecting fundamentally different crystalline packing and thermodynamic properties [2]. In chiral resolution protocols where the compound serves as a derivatizing agent, use of the wrong enantiomer leads to incorrect stereochemical assignments and failed resolution [3]. The evidence below quantifies these performance differentials.

Quantitative Evidence Differentiating L(-)-10-Camphorsulfonyl Chloride from Analogs


Enantiopurity and Optical Rotation: Differentiating L(-) from (1S)-(+) Enantiomer

L(-)-10-Camphorsulfonyl chloride is distinguished from its (1S)-(+) enantiomer (CAS 21286-54-4) by opposite sign of specific rotation and slightly different physical properties. The L(-) form exhibits [α]20/D of -26.0 to -33.0° in chloroform, while the (1S)-(+) form shows positive rotation . The melting point of the L(-) form (66-68°C) is consistently 1-2°C higher than the (1S)-(+) form (65-67°C), indicating different crystalline lattice energies . This distinction is critical for analytical verification of purchased material identity and for ensuring correct stereochemical outcome in asymmetric syntheses [1].

Chiral resolution Enantiomeric purity Quality control

Diastereoselectivity in Calixarene Functionalization: Base-Controlled Regioselectivity

In the functionalization of calix[4]arene monoalkyl ethers, (1S)-(+)-camphor-10-sulfonyl chloride (the enantiomeric counterpart) enables base-controlled regioselective substitution with quantifiable diastereoselectivity. Using NaH or K2CO3 as base, the reaction yields 1,2-substituted calixarenes with diastereomeric ratios dependent on the alkyl group size at the narrow rim [1]. In contrast, triethylamine as base directs the reaction exclusively to 1,3-substituted derivatives with no diastereomer formation, demonstrating that the chiral camphorsulfonyl group can be deployed in a regio- and stereocontrolled manner depending on reaction conditions [2].

Supramolecular chemistry Calixarene modification Chiral derivatization

Kinetic Resolution of Racemic Amines: Quantified Enantiomer Rate Ratio

In kinetic resolution studies, (+)-camphor-10-sulfonyl chloride (the enantiomeric form) demonstrates measurable stereodiscrimination between amine enantiomers. Sulfonylation of (±)-menthylamine in toluene at temperatures ranging from -20 to -40°C proceeds with preferential reaction of the (R)-enantiomer over the (S)-enantiomer; the rate ratio k(R)/k(S) has been determined experimentally [1]. Across multiple primary amines tested (α-phenylethylamine, α,β-diphenylethylamine, α-pipecoline), the (R) enantiomers consistently react faster than the respective (S) enantiomers, with the exception of α-(β-naphthyl)-ethylamine [2].

Kinetic resolution Asymmetric synthesis Amine derivatization

Comparison of Physical State and Storage Requirements with Camphorsulfonic Acid

L(-)-10-Camphorsulfonyl chloride offers distinct practical advantages over camphorsulfonic acid (CSA) in terms of physical form and handling. CSA is hygroscopic and melts at 198°C, requiring careful moisture exclusion . In contrast, L(-)-10-camphorsulfonyl chloride is a non-hygroscopic crystalline solid with melting point 66-68°C that can be stored refrigerated (0-10°C) under inert gas . The sulfonyl chloride is soluble in toluene (almost transparent solution), enabling homogeneous reaction conditions in non-polar organic solvents [1].

Reagent handling Storage stability Synthetic efficiency

Chiral Stationary Phase Performance: Enantioselectivity Enhancement in Cellulose Derivatives

Incorporation of the camphorsulfonyl group into cellulose acetate yields materials with enhanced enantioselectivity compared to unmodified cellulose acetate. Camphorsulfonyl acetate of cellulose, prepared by reacting (1R)-(+)-camphor-10-sulfonic chloride with cellulose acetate, exhibits improved solubility in organic solvents and enhanced enantioselectivity toward tyrosine isomers [1]. The enantioselectivity increases with increasing degree of camphorsulfonyl substitution (DSCS), demonstrating a tunable property directly correlated to the chiral camphor moiety [2].

Chiral chromatography HPLC stationary phase Enantioseparation

Optimal Application Scenarios for L(-)-10-Camphorsulfonyl Chloride Based on Quantitative Evidence


Chiral Derivatization of Amines for HPLC Enantiomeric Purity Analysis

L(-)-10-Camphorsulfonyl chloride is optimally deployed as a derivatizing agent for chiral HPLC analysis of pharmaceutical amines. The compound's specific rotation [α]20/D of -26.0 to -33.0° and 98% minimum purity (argentometric titration) ensure consistent derivatization yield and reliable diastereomer formation . The kinetic resolution studies establish that (R)-amine enantiomers react preferentially with camphorsulfonyl chloride, providing predictable separation patterns in chromatographic method development [1].

Synthesis of Inherently Chiral Supramolecular Building Blocks

The base-dependent regioselectivity of camphorsulfonyl chloride on calix[4]arene platforms enables programmable construction of inherently chiral macrocycles. Using NaH or K2CO3 as base directs the reaction to 1,2-substitution with tunable diastereomer ratios, while triethylamine yields exclusively 1,3-substituted products . This controlled stereochemical outcome is essential for synthesizing ABHH-type inherently chiral calixarenes used in enantioselective sensing and chiral recognition applications.

Preparation of Chiral Stationary Phases for Preparative Enantioseparation

L(-)-10-Camphorsulfonyl chloride serves as a critical chiral building block for modifying polysaccharide-based chromatographic supports. The camphorsulfonyl group imparts enantioselectivity that increases with degree of substitution, as demonstrated in cellulose acetate derivatives . This tunable performance characteristic is particularly valuable for preparative-scale separation of single-enantiomer active pharmaceutical ingredients where loading capacity and separation factor directly impact production economics.

Quality Control Reference Standard for Chiral Auxiliary Procurement

The well-defined physical constants of L(-)-10-camphorsulfonyl chloride—specifically its melting point range of 66-68°C and specific rotation of -26.0 to -33.0°—provide unambiguous quality metrics for incoming material verification . The 1-3°C melting point elevation relative to the (1S)-(+) enantiomer and opposite optical rotation sign enable rapid identity confirmation by polarimetry, preventing costly synthetic failures due to enantiomer mix-ups in procurement [1].

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